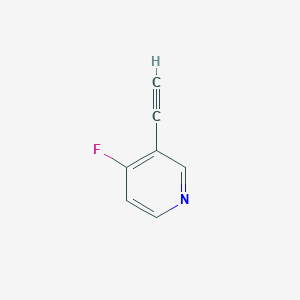

3-Ethynyl-4-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1824299-54-8 |

|---|---|

Molecular Formula |

C7H4FN |

Molecular Weight |

121.11 g/mol |

IUPAC Name |

3-ethynyl-4-fluoropyridine |

InChI |

InChI=1S/C7H4FN/c1-2-6-5-9-4-3-7(6)8/h1,3-5H |

InChI Key |

XNEJYQBJFDDHRH-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=CN=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethynyl 4 Fluoropyridine and Analogous Fluorinated Ethynylpyridines

Retrosynthetic Analysis and Key Precursor Identification

A logical retrosynthetic approach to 3-ethynyl-4-fluoropyridine involves disconnecting the ethynyl (B1212043) group, leading to a 3-halo-4-fluoropyridine precursor. This strategy identifies the crucial carbon-carbon bond formation as a key synthetic step. The primary precursors for this transformation are typically 3-bromo- (B131339) or 3-iodo-4-fluoropyridine and a suitable ethynylating agent, such as trimethylsilylacetylene (B32187) or a terminal alkyne. The choice of the halogen atom on the pyridine (B92270) ring can influence the reactivity in subsequent cross-coupling reactions, with iodides generally being more reactive than bromides.

Carbon-Carbon Bond Formation Strategies for Ethynylation

The introduction of the ethynyl group onto the fluorinated pyridine core is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

The Sonogashira reaction is a cornerstone for the synthesis of this compound and its analogs. researchgate.net This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govmdpi.com

For the synthesis of fluorinated ethynylpyridines, a common protocol involves reacting a halofluoropyridine with a terminal alkyne in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a copper(I) salt, typically copper(I) iodide (CuI), in a solvent such as triethylamine (B128534) or a mixture of THF and triethylamine. soton.ac.uk

Optimization studies are crucial for achieving high yields and minimizing side reactions, such as the homocoupling of the alkyne. soton.ac.uk Key parameters that are often optimized include the choice of palladium catalyst and ligand, the copper source, the base, the solvent, and the reaction temperature. rsc.orgbeilstein-journals.orgresearchgate.net For instance, the use of specific phosphine (B1218219) ligands can significantly enhance the catalytic activity and stability of the palladium complex. nih.gov The reaction conditions are generally mild, often proceeding at room temperature. nih.govbeilstein-journals.org

A study on the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes demonstrated that the reaction proceeds efficiently at room temperature using Pd(PPh₃)₄ and CuI in a THF/Et₃N solvent system, affording the desired 6-alkynyl-3-fluoro-2-cyanopyridines in high yields. soton.ac.uk This highlights the applicability of the Sonogashira reaction for the synthesis of various functionalized fluorinated ethynylpyridines.

| Catalyst System | Substrates | Key Findings | Reference |

| Pd(PPh₃)₄ / CuI | 6-bromo-3-fluoro-2-cyanopyridine and terminal alkynes | High yields of 6-alkynyl-3-fluoro-2-cyanopyridines at room temperature. | soton.ac.uk |

| Pd/Cu | Aryl halides and terminal alkynes | Effective for the synthesis of various ethynylated aromatic compounds. | researchgate.net |

| Fe catalysts | Aryl iodides and terminal alkynes | Iron catalysts have been explored as a more sustainable alternative to palladium. | beilstein-journals.org |

While the Sonogashira reaction is the most direct method for ethynylation, other palladium-catalyzed cross-coupling reactions can also be employed to functionalize fluoropyridine substrates, which could then be further elaborated to introduce the ethynyl group.

Suzuki Coupling: This reaction pairs an organoboron compound with a halide. While not directly forming an ethynyl group, it can be used to introduce aryl or vinyl substituents onto the fluoropyridine ring, which could potentially be converted to an alkyne in subsequent steps. mdpi.com

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene. Similar to the Suzuki coupling, it provides a means to functionalize the fluoropyridine ring with alkenyl groups.

Stille Coupling: This reaction utilizes organotin compounds as coupling partners. It offers a versatile method for creating carbon-carbon bonds with fluoropyridine substrates.

These alternative coupling methods expand the synthetic toolbox for creating diverse fluorinated pyridine derivatives, which may serve as intermediates in the synthesis of complex molecules containing the this compound scaffold.

Alternative Ethynylation Approaches (e.g., Metal-Free Conditions)

While palladium-catalyzed reactions are dominant, research into alternative, potentially more sustainable methods is ongoing. Metal-free conditions for the synthesis of related compounds, such as 3-CF₃-1,3-oxazinopyridines from the reaction of pyridines with CF₃CO-acetylenes, have been reported, suggesting the potential for developing metal-free ethynylation strategies for fluoropyridines in the future. mdpi.com

Regioselective Fluorination Techniques for Pyridine Systems

The introduction of a fluorine atom at a specific position on the pyridine ring is a critical step in the synthesis of this compound. The regioselectivity of fluorination can be challenging due to the electronic nature of the pyridine ring.

Several methods for the regioselective fluorination of pyridines have been developed. One approach involves the electrochemical fluorination of pyridine using Et₃N·3HF as both a supporting electrolyte and a fluorine source, which has been shown to produce 4-fluoropyridine (B1266222). researchgate.net Another innovative method for achieving 3-selective fluorination of pyridines utilizes ring-opened Zincke imine intermediates that undergo regioselective C-F bond formation with electrophilic fluorinating reagents. nih.gov This technique is particularly valuable as it allows for the late-stage fluorination of complex pyridine-containing molecules.

The choice of fluorination method depends on the desired regiochemistry and the compatibility with other functional groups present in the molecule. For the synthesis of this compound, a precursor that is already fluorinated at the 4-position, such as 4-fluoropyridine itself, is often the starting point for subsequent halogenation and ethynylation steps.

Electrochemical Fluorination Methodologies

Electrochemical fluorination (ECF), or electrofluorination, represents a fundamental method for creating fluorocarbon-based compounds. wikipedia.org This technique avoids the use of hazardous elemental fluorine by employing electrolysis to introduce fluorine into organic molecules. wikipedia.org For the synthesis of fluorinated pyridines, several ECF methods have been developed.

The Simons process involves the electrolysis of an organic compound dissolved in hydrogen fluoride (B91410) (HF). wikipedia.org This method is effective for producing perfluorinated compounds, such as perfluoro-(N-fluoroalkylpiperidines) from alkyl-substituted pyridines. wikipedia.orgrsc.org The yields of this process can vary significantly depending on the position and number of alkyl substituents on the pyridine ring. rsc.org

The Phillips Petroleum process , also known as the Carbon Anode Vapor Phase Electrochemical Fluorination (CAVE) process, is another commercial-scale method. It utilizes porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride (KHF2) and is typically applied to volatile hydrocarbons. wikipedia.org

For more selective and milder fluorination of pyridines, methods using organic solvents and specific fluoride sources have been developed. For instance, pyridine can be electrochemically fluorinated at a platinum anode in acetonitrile (B52724) using triethylamine trihydrofluoride (Et3N·3HF) as both the supporting electrolyte and the fluorine source to selectively produce 4-fluoropyridine. researchgate.net Similarly, 2-fluoropyridine (B1216828) has been synthesized using tetramethylammonium (B1211777) dihydrogen trifluoride (Me4NF·2HF) in acetonitrile. researchgate.net These methods offer a more controlled approach compared to the exhaustive fluorination seen in the Simons process.

Table 1: Comparison of Electrochemical Fluorination (ECF) Methods for Pyridines

| Method | Fluorine Source/Electrolyte | Typical Substrates | Typical Products | Key Features |

|---|---|---|---|---|

| Simons Process | Hydrogen Fluoride (HF) | Alkylpyridines | Perfluoro-(N-fluoroalkylpiperidines) | Exhaustive fluorination; industrial scale. wikipedia.orgrsc.org |

| Phillips (CAVE) Process | Potassium Fluoride in HF (KHF₂) | Volatile hydrocarbons | Fluorinated hydrocarbons | Uses porous graphite anodes. wikipedia.org |

| Selective ECF | Et₃N·3HF in Acetonitrile | Pyridine | 4-Fluoropyridine | Mild conditions, selective monofluorination. researchgate.net |

| Selective ECF | Me₄NF·2HF in Acetonitrile | Pyridine | 2-Fluoropyridine | Provides an alternative regioselectivity. researchgate.net |

Directed Fluorination Strategies and Mechanistic Insights

Directed fluorination strategies enable the site-selective introduction of fluorine by using a directing group to guide the fluorinating agent to a specific C–H bond. This approach is crucial for synthesizing complex molecules with precise fluorination patterns.

Transition metal catalysis, particularly with palladium, has been pivotal in developing directed C–H fluorination. nih.gov In a foundational example, phenylpyridine derivatives were fluorinated using a Pd(OAc)₂ catalyst and an electrophilic N-fluoropyridinium salt. nih.gov The mechanism of these reactions is a subject of ongoing investigation but is thought to proceed via a cyclometalated intermediate. The key C–F bond-forming step could occur from a Pd(II) center or involve a higher oxidation state species like Pd(IV) via reductive elimination. nih.gov The kinetic isotope effect (kH/kD) in many electrophilic aromatic fluorinations is close to 1.0, suggesting that the cleavage of the C-H bond is not the rate-determining step. researchgate.net

Beyond palladium, other metals like silver have been used to catalyze the electrophilic fluorination of aryl stannanes with reagents like F-TEDA-PF₆. nih.gov This highlights the potential for various metals to facilitate this transformation.

Photochemistry offers another avenue for directed fluorination. A photochemically induced, hydroxy-directed fluorination of unactivated C(sp³)–H bonds has been reported, demonstrating high diastereoselectivity. rsc.org This method relies on the directing alcohol group engaging in a coordinated reagent direction, a concept supported by computational studies and 19F–1H HOESY experiments. rsc.org Similarly, terpenoidal enones can direct the fluorination of sp³ C–H bonds using visible light and a photosensitizer, offering a mild and accessible alternative to UV-based methods. nsf.gov

The choice of fluorinating agent is also critical. Electrophilic N–F reagents, such as N-fluoro-2,4,6-trimethylpyridinium triflate and N-fluorobenzensulfonimide (NFSI), are commonly employed in these directed reactions. nih.govnih.gov The reactivity of these agents and the mechanism of fluorine transfer are influenced by factors like the stability of the Wheland-type intermediate formed during the aromatic substitution. researchgate.net

Directed C-H Activation and Functionalization for Pyridine Scaffold Elaboration

Transition Metal-Catalyzed C-H Activation Strategies

Transition metal-catalyzed C–H activation is a powerful tool for elaborating the pyridine scaffold, allowing for the introduction of various functional groups directly onto the ring. The fluorine atom in fluoropyridines often plays a crucial role in these transformations, acting as a directing group.

The C–H bonds positioned ortho to a fluorine substituent in fluoroarenes exhibit enhanced reactivity towards transition metal centers. acs.org This effect has been leveraged to develop numerous selective C–H functionalization methodologies. acs.org Catalytic systems based on palladium, rhodium, nickel, and other metals can mediate the cleavage of C–F and C–H bonds, with the outcome often depending on the metal, ligands, and substrate. ox.ac.ukacs.org For instance, in the reaction of fluoropyridines, C–H activation is often favored over C–F activation, especially when the C–F bonds are ortho to the target C–H bond, a preference driven by the resulting M-C bond energies. ox.ac.ukacs.org

Palladium-catalyzed reactions are widely used for C-H arylation and alkenylation. acs.orgnih.gov The regioselectivity of these reactions is influenced by both the directing effect of the pyridine nitrogen and substituents like fluorine. For example, 2-fluoropyridine has been identified as an effective ligand in certain palladium-catalyzed C-H coupling reactions, improving reactivity. rsc.org

Nickel catalysts have also emerged as effective for the C-H functionalization of pyridines. A notable example is the Ni-catalyzed C5-selective alkenylation of 3-fluoropyridine, which overrides the conventional C2 or C4 selectivity. nih.gov This demonstrates that catalyst control can overcome the inherent electronic biases of the substrate.

Table 2: Examples of Transition Metal-Catalyzed C-H Activation of Fluoropyridines

| Metal Catalyst | Ligand/Additive | Reaction Type | Substrate Example | Key Feature |

|---|---|---|---|---|

| Pd(OAc)₂ | N-Acetylglycine | Remote Alkenylation | Aminomethylferrocene with fluoropyridine template | Template-directed remote functionalization. rsc.org |

| Pd(OAc)₂ | 2-Fluoropyridine | C-H Coupling | General arenes | 2-Fluoropyridine acts as an optimal ligand. rsc.org |

| Ni(cod)₂ | Bidentate phosphine (L₁₀) | C5-Alkenylation | 3-Fluoropyridine | High regioselectivity for the C5 position. nih.gov |

| Co catalyst | Dicarbene ligand | meta-Borylation | Fluoroarenes | Sterically controlled selectivity for meta-position. acs.org |

Remote C-H Activation and Distal Selectivity

While C–H activation typically occurs at positions ortho to a directing group, strategies for functionalizing more distant C–H bonds have become an important frontier. Achieving remote C–H activation in pyridines allows for the synthesis of substitution patterns that are otherwise difficult to access.

One successful approach involves covalently attaching a directing template to the substrate. This template positions the metal catalyst over a specific remote C–H bond, leading to selective functionalization. For example, a fluoropyridine-based template has been used to direct the palladium-catalyzed remote alkenylation of ferrocene (B1249389) derivatives. rsc.org A palladacycle intermediate is proposed, formed through a macrocyclic transition state, which facilitates the selective C-H cleavage. rsc.org

Relay strategies offer another method for achieving distal selectivity. In this approach, an initial, accessible C-H insertion by the catalyst is followed by a "walk" or relay to a more remote position before the functionalization event occurs. rsc.org These strategies often depend on precise geometric constraints within the substrate-catalyst complex.

Non-covalent interactions, such as ion-pairing, can also direct remote C-H activation. nih.gov For instance, a cationic directing group on an aromatic ring can guide a negatively charged catalyst to achieve meta-selective C-H borylation. nih.gov While less explored for pyridines, these concepts provide a framework for developing new distal functionalization reactions. The challenge lies in overcoming the strong coordinating ability of the pyridine nitrogen, which can interfere with the desired catalytic cycle. nih.gov

Stereoselective Synthesis of Complex Pyridine-Derived Structures Incorporating Ethynyl and Fluoro Groups

The creation of complex, three-dimensional molecules containing ethynyl and fluoro-substituted pyridine rings with high stereocontrol is a significant synthetic challenge. Such structures are of interest in medicinal chemistry, where stereochemistry profoundly impacts biological activity.

A primary strategy for achieving stereoselectivity is the use of chiral auxiliaries. For example, the diastereoselective nucleophilic addition of fluorinated nucleophiles (such as PhSO₂CF₂H) to chiral α-amino N-tert-butanesulfinimines has been used to synthesize chiral α-difluoromethylated amines with excellent diastereomeric ratios. cas.cn This methodology could be conceptually extended to precursors of ethynylfluoropyridines, where a chiral sulfinylimine derived from an aminopyridine could control the stereoselective introduction of a fluorinated or ethynylated group.

Enantioselective catalysis is another powerful tool. While specific examples for this compound are not prominent, general methods for asymmetric synthesis are applicable. For instance, the intramolecular Pauson-Khand reaction of an enantiopure N-ethynylated allylglycine has been shown to produce highly functionalized proline derivatives with complete stereocontrol. rsc.org A similar strategy could be envisioned where an appropriately substituted fluoropyridine moiety is incorporated into the enyne substrate, leading to complex, chiral, fused-ring systems.

The stereoselective synthesis of β-fluorostyrene derivatives has been achieved through the photocatalytic E → Z isomerization of gem-bromofluoroalkenes, followed by transition-metal-catalyzed cross-coupling reactions. rsc.org This demonstrates that stereocontrol can be exerted on a functional group precursor (an alkene) before its elaboration into a more complex target. Such a sequence could be applied to build stereodefined side chains on a pre-formed ethynylfluoropyridine ring.

Multi-Component and Cascade Reactions in the Synthesis of Functionalized Fluoropyridines

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly efficient tools for building molecular complexity. researchgate.netnih.gov These reactions are advantageous for creating libraries of functionalized molecules due to their operational simplicity and atom economy. researchgate.net

Several MCRs are known for synthesizing the pyridine core. researchgate.netorganic-chemistry.org For example, the Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction between an aldehyde, an amidine (like 2-aminopyridine), and an isocyanide to form fused imidazo[1,2-a]pyridines. mdpi.com By using fluorinated or ethynylated starting materials, this reaction could be adapted to produce functionalized fluoropyridine derivatives.

Cascade reactions, which involve two or more sequential transformations where the subsequent reaction is triggered by the functionality formed in the previous step, are also valuable for synthesizing complex pyridines. google.com A patent describes a cascade reaction of fluoroalkyl alkynyl imines with methylamine (B109427) to synthesize polysubstituted fluorine-containing pyridines. google.com Another example is the one-pot synthesis of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide, which proceeds through a sequence of a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-electrocyclization, and a 1,3-H shift. organic-chemistry.org Incorporating fluorine- and ethynyl-bearing building blocks into such cascades would provide a direct route to highly substituted targets like this compound analogs.

These one-pot strategies are particularly powerful for late-stage functionalization and for rapidly accessing diverse chemical structures from simple, readily available precursors. rsc.org

Reactivity and Mechanistic Investigations of 3 Ethynyl 4 Fluoropyridine

Reactivity of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a range of addition reactions. The electronic influence of the 4-fluoropyridyl substituent plays a crucial role in dictating the regioselectivity and stereochemical outcomes of these transformations.

Electrophilic Addition: In electrophilic addition reactions, the electron-withdrawing nature of the 4-fluoropyridine (B1266222) ring deactivates the triple bond compared to a simple alkyl-substituted alkyne. When an electrophile (E+) adds to the triple bond, it will preferentially bond to the terminal carbon atom (the β-carbon) to form a more stable vinyl cation intermediate where the positive charge is on the α-carbon, adjacent to the aromatic ring. This intermediate is stabilized by resonance with the pyridine (B92270) ring. Subsequent attack by a nucleophile (Nu-) will yield the corresponding addition product.

Nucleophilic Addition: The electron-deficient nature of the pyridine ring also influences nucleophilic addition to the triple bond, a reaction typically facilitated by a catalyst or a strong nucleophile. In this case, the nucleophile will attack the β-carbon, leading to a vinyl anion intermediate where the negative charge is on the α-carbon. This anion can be stabilized by the electron-withdrawing 4-fluoropyridyl group. Protonation of this intermediate then yields the final product.

| Reaction Type | Regioselectivity | Intermediate | Product |

| Electrophilic Addition | Markovnikov | α-pyridyl vinyl cation | E at β-carbon, Nu at α-carbon |

| Nucleophilic Addition | Anti-Markovnikov | α-pyridyl vinyl anion | Nu at β-carbon, H at α-carbon |

The hydrogenation of the ethynyl group in 3-ethynyl-4-fluoropyridine can be controlled to yield either the corresponding alkene or alkane, depending on the reaction conditions and the catalyst used.

Partial Hydrogenation to Alkene: Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of two hydrogen atoms across the triple bond to selectively form 3-vinyl-4-fluoropyridine with cis-stereochemistry.

Complete Hydrogenation to Alkane: In the presence of a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (Adam's catalyst), the ethynyl group undergoes complete reduction. researchgate.net The reaction proceeds through the intermediate alkene, which is then further hydrogenated to yield 3-ethyl-4-fluoropyridine.

| Catalyst | Product | Stereochemistry |

| Lindlar's Catalyst | 3-Vinyl-4-fluoropyridine | cis |

| Palladium on Carbon (Pd/C) | 3-Ethyl-4-fluoropyridine | Not applicable |

| Platinum Oxide (PtO2) | 3-Ethyl-4-fluoropyridine | Not applicable |

It is important to note that hydrogenation of fluoropyridines can sometimes be complicated by hydrodefluorination, a side reaction where the C-F bond is also cleaved. nih.gov Careful selection of the catalyst and reaction conditions is therefore crucial to achieve the desired selectivity.

Reactivity of the Fluoropyridine Core

The fluoropyridine ring in this compound is an electron-deficient aromatic system. This electronic character governs its reactivity towards both electrophilic and nucleophilic aromatic substitution, as well as its propensity for C-F bond activation by transition metal complexes.

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.org Any substitution that does occur is typically directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.

In this compound, the directing effects of the existing substituents must be considered:

Fluorine (at C4): An ortho-, para-directing group, but deactivating.

Ethynyl (at C3): A meta-directing and deactivating group.

Given that the ring is already substituted at the 3- and 4-positions, the possible sites for electrophilic attack are C2, C5, and C6. The strong deactivating effect of the pyridine nitrogen significantly hinders substitution at C2 and C6. Therefore, the most likely position for electrophilic attack is C5.

| Position | Influence of Nitrogen | Influence of Fluorine | Influence of Ethynyl | Overall Likelihood of Substitution |

| C2 | Strongly Deactivating | Ortho to F (Activating) | Ortho to Ethynyl (Steric Hindrance) | Unlikely |

| C5 | Less Deactivating | Meta to F (Deactivating) | Meta to Ethynyl (Directing) | Most Probable |

| C6 | Strongly Deactivating | Meta to F (Deactivating) | Para to Ethynyl (Less Hindered) | Unlikely |

In contrast to its inertness towards electrophiles, the fluoropyridine ring is highly activated for nucleophilic aromatic substitution (SNAr). The electronegative nitrogen atom withdraws electron density from the ring, particularly from the 2- and 4-positions, making them susceptible to nucleophilic attack. stackexchange.com The fluorine atom at the 4-position is a good leaving group, further facilitating this reaction.

The SNAr mechanism involves the attack of a nucleophile on the carbon bearing the fluorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. Subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring and yields the substituted product. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluorine atom in this manner. nih.gov

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. nih.gov However, transition metal complexes, particularly those of nickel, palladium, and rhodium, have been shown to mediate the cleavage of C-F bonds in fluoroaromatics. nih.govmdpi.com

The mechanism of C-F bond activation typically involves the oxidative addition of the C-F bond to a low-valent transition metal center. nih.gov In the case of this compound, a metal complex M(0) could insert into the C4-F bond to form an Ar-M(II)-F species. This intermediate can then undergo further reactions, such as reductive elimination or transmetalation, to form new carbon-carbon or carbon-heteroatom bonds at the 4-position of the pyridine ring. These reactions provide a powerful tool for the late-stage functionalization of the fluoropyridine core.

C-H Bond Activation in Fluoropyridine Systems

The functionalization of carbon-hydrogen (C-H) bonds is a primary focus in modern organic synthesis, offering a direct and atom-economical route to complex molecules. rsc.org In fluoropyridine systems, the presence of the highly electronegative fluorine atom significantly influences the electronic properties of the pyridine ring, thereby affecting the reactivity and regioselectivity of C-H activation. ox.ac.ukresearchgate.net Transition metal-mediated C-H activation is a powerful strategy for the selective functionalization of these heterocycles. rsc.orgnih.gov

Research has shown that the competition between C-H and C-F bond activation is a key consideration in the reactions of fluorinated pyridines with transition metal complexes. ox.ac.ukst-andrews.ac.uk The outcome is highly dependent on the metal center, its ligand sphere, and the specific fluorine substitution pattern of the pyridine ring. ox.ac.ukwhiterose.ac.uk For instance, in reactions with partially fluorinated pyridines, C-H activation can compete with or even be favored over C-F activation. ox.ac.ukresearchgate.net Mechanistic studies suggest that for many transition metals, there is a regioselective preference for the activation of C-H bonds that are ortho to the existing C-F bonds. ox.ac.ukresearchgate.net This preference is attributed to the electronic effects of the fluorine substituent, which can increase the M-C bond energy in the resulting metallacyclic intermediate. ox.ac.ukresearchgate.net

Various catalytic systems have been developed to achieve regioselective C-H functionalization of pyridines, including methods that target the typically less reactive meta- and para-positions. nih.govnih.gov These strategies often involve temporary dearomatization, the use of specific directing groups, or photocatalytic methods to overcome the inherent electronic biases of the pyridine ring. nih.govnih.govresearchgate.net For a molecule like this compound, the C-H bonds at positions 2, 5, and 6 are all potential sites for activation, with the electronic interplay of the fluoro and ethynyl groups dictating the most probable site of reaction under specific catalytic conditions.

Table 1: Comparison of Metal-Dependent Regioselectivity in Fluoropyridine Activation

| Transition Metal | Substrate Example | Observed Selectivity | Reference |

|---|---|---|---|

| Nickel (Ni) | Pentafluoropyridine | C-F activation at the 2-position | whiterose.ac.uk |

| Palladium (Pd) | Pentafluoropyridine | C-F activation at the 4-position | whiterose.ac.ukacs.org |

| Platinum (Pt) | 2,3,5,6-Tetrafluoropyridine | C-H activation | whiterose.ac.uk |

Catalytic Reaction Mechanisms Involving this compound

Mechanistic Pathways of Cross-Coupling Reactions (Oxidative Addition, Transmetalation, Reductive Elimination)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The generally accepted catalytic cycle for these reactions involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.orgyoutube.com For a substrate such as this compound, the C-F, C-H, and terminal alkyne C-H bonds represent potential sites for engagement in these catalytic cycles.

Oxidative Addition: The cycle typically initiates with the oxidative addition of an organic halide or pseudohalide to a low-valent transition metal complex, commonly Pd(0). nih.govacs.org In this step, the metal center is oxidized (e.g., from Pd(0) to Pd(II)) while inserting into the carbon-halogen bond. youtube.comnih.gov While C-F bond activation is energetically more demanding than that of other carbon-halogen bonds, it can be achieved with suitable catalysts and conditions. whiterose.ac.ukacs.org Alternatively, C-H bond activation can also serve as the entry point into the catalytic cycle. beilstein-journals.org The resulting organopalladium(II) intermediate is a key species that carries the pyridine fragment into the subsequent steps. nih.govrsc.org

Transmetalation: Following oxidative addition, the transmetalation step occurs. Here, an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the palladium(II) center, displacing the halide or other leaving group. nih.govnih.gov The efficiency of this step is influenced by factors such as the nature of the organometallic reagent, the ligands on the palladium, and the presence of additives like bases or salts. nih.govnih.gov

Reductive Elimination: The final step of the cycle is reductive elimination, where the two organic groups coupled on the palladium(II) center form a new carbon-carbon bond, and the product is released from the coordination sphere. nih.govacs.org This step regenerates the low-valent palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com The geometry of the palladium complex is crucial, as the two groups must typically be in a cis-orientation for reductive elimination to occur efficiently. nih.gov

Role of Frustrated Lewis Pairs (FLPs) in Site-Selective Cross-Coupling Reactions

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. This unquenched reactivity allows them to cooperatively activate a variety of small molecules and chemical bonds. While extensively studied for hydrogen activation and catalysis, the application of FLP concepts to mediate or influence transition metal-catalyzed reactions is a growing area of interest.

In the context of site-selective cross-coupling reactions, FLPs could theoretically play a role in modulating the reactivity of a multifunctional substrate like this compound. The Lewis basic component of the FLP could interact with a specific C-H bond, increasing its acidity and directing a metal catalyst to that site. Concurrently, the Lewis acidic component could coordinate to the pyridine nitrogen or the fluorine atom, altering the electronic distribution within the ring and further influencing the regioselectivity of C-H or C-F activation. researchgate.net This cooperative interaction could provide a pathway for functionalization at positions that are not inherently favored by the substrate's electronics or by the catalyst alone, thus offering a novel strategy for achieving site-selectivity.

Investigating Radical Pathways in this compound Transformations

Beyond traditional two-electron pathways, radical mechanisms offer alternative routes for the functionalization of heterocyclic compounds. nih.govrsc.org The functionalization of electron-deficient heteroarenes, such as pyridines, via radical addition is a particularly effective strategy. nih.govnih.gov These reactions are often initiated by the generation of a radical species which then adds to the heteroaromatic ring.

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. researchgate.netmdpi.comdntb.gov.ua In a typical photoredox cycle, a photocatalyst absorbs light and enters an excited state, becoming a potent single-electron transfer (SET) agent. This excited catalyst can then interact with a suitable precursor to generate a radical. For a molecule like this compound, a photoredox-generated radical could add to the pyridine ring or the ethynyl group. acs.orgmdpi.comnih.gov The regioselectivity of radical addition to pyridines is generally governed by the inherent electronic properties of the ring, with a strong preference for reaction at the α and γ positions. nih.gov However, factors such as the nature of the incoming radical and the presence of additives can influence the outcome. researchgate.netnih.gov Investigating these pathways could unlock novel transformations for this compound, leading to products that are complementary to those obtained through traditional ionic cross-coupling methods.

Advanced Spectroscopic and Structural Characterization in Research of 3 Ethynyl 4 Fluoropyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

No specific experimental ¹H, ¹³C, and ¹⁹F NMR chemical shift data for 3-Ethynyl-4-fluoropyridine could be located in the public domain.

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

Information regarding 2D NMR studies (such as COSY, HSQC, HMBC) for this compound is not available in the reviewed literature.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Studies

Infrared (IR) Spectroscopy

Specific experimental infrared absorption frequencies for this compound have not been publicly reported.

Raman Spectroscopy

No experimental Raman spectroscopy data for this compound could be found.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

While the molecular formula (C₇H₄FN) and molecular weight (121.11 g/mol ) are known, detailed experimental mass spectrometry data, including fragmentation pathways, are not available in the public record.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. nih.gov This precision allows for the determination of a molecule's elemental composition from its exact mass. For this compound, HRMS would be used to confirm its molecular formula, C₇H₃FN. The high resolving power of HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, distinguishes the target ion from other ions with the same nominal mass but different elemental compositions. nih.govpnnl.gov This capability is crucial for confirming the successful synthesis of the compound and for identifying it in complex mixtures.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₃FN |

| Monoisotopic Mass | 121.0277 u |

Note: Data is calculated based on IUPAC atomic weights.

LC-MS/MS for Reaction Monitoring and Product Identification

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that couples the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. This method is highly effective for monitoring the progress of chemical reactions, such as the synthesis of this compound, by separating reactants, intermediates, and products over time.

In practice, the technique often employs selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of an intermediate) is selected, fragmented, and a specific product ion is monitored. nih.govnrcgrapes.in This provides high sensitivity and selectivity, enabling the quantification of trace amounts of compounds in a reaction mixture. For the analysis of this compound, LC-MS/MS would be instrumental in optimizing reaction conditions and identifying potential byproducts, providing critical insights into the reaction mechanism. nih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can generate a detailed electron density map and build an atomic model. nih.gov This technique reveals precise bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's connectivity and conformation in the solid state.

Furthermore, X-ray crystallography elucidates the supramolecular structure, showing how molecules are arranged in the crystal lattice through intermolecular interactions like hydrogen bonding, halogen bonding, and π-π stacking. acs.org While specific crystallographic data for this compound is not presently available, analysis of the related compound 3-fluoropyridine shows how such studies reveal the packing motifs influenced by fluorine substitution. acs.org A similar analysis on this compound would provide crucial information on its solid-state properties.

Photoelectron Spectroscopy for Electronic Structure and Excited State Investigations (e.g., REMPI, MATI, VUV-MATI)

Photoelectron spectroscopy techniques are vital for probing the electronic structure of molecules. Methods like Resonance-Enhanced Multiphoton Ionization (REMPI), Mass-Analyzed Threshold Ionization (MATI), and Vacuum Ultraviolet (VUV)-MATI spectroscopy provide detailed information on electronically excited states and cationic structures. uni-kiel.denih.gov

These techniques have been applied to the closely related molecule, 3-fluoropyridine, to determine its S₁ excitation energy and adiabatic ionization energy with high precision. rsc.org The spectra reveal the vibronic structure, which provides insight into how the molecular geometry changes upon electronic excitation or ionization. nih.gov For this compound, these methods would similarly map its excited and ionic states, providing fundamental data on its electronic properties.

Table 2: Spectroscopic Data for the Related Compound 3-Fluoropyridine

| Parameter | Technique | Value (cm⁻¹) | Value (eV) |

|---|---|---|---|

| S₁ Excitation Energy | REMPI | 35064 ± 2 | 4.3474 ± 0.0002 |

| Adiabatic Ionization Energy (D₀) | MATI | 76579 ± 6 | 9.4946 ± 0.0007 |

Note: Data is for 3-fluoropyridine and serves as an example of the information obtained from these techniques. rsc.org

Rotational Spectroscopy for Gas-Phase Structure and Dynamics

Microwave rotational spectroscopy is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. By measuring the transition frequencies between rotational energy levels, highly accurate rotational constants can be determined. These constants are inversely proportional to the molecule's moments of inertia, from which bond lengths and angles can be calculated with exceptional precision. nih.gov

Studies on 2-fluoropyridine (B1216828) and 3-fluoropyridine using Fourier transform microwave (FTMW) spectroscopy have yielded detailed structural parameters for the pyridine (B92270) ring. nih.govresearchgate.net The analysis of various isotopologues allows for the determination of a complete substitution structure (rₛ). For this compound, this technique would provide an accurate picture of its gas-phase structure, free from the influence of intermolecular forces present in the solid state.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Reaction Mechanisms

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as free radicals or transition metal ions. ethz.chtaylorfrancis.com It provides information about the chemical environment of the unpaired electron, which is invaluable for studying reaction mechanisms that proceed through radical intermediates. researchgate.net

In the context of this compound, EPR spectroscopy could be used to investigate reactions involving the ethynyl (B1212043) group, such as radical additions or polymerizations. If a reaction generates a radical intermediate derived from the parent molecule, EPR can help identify the structure of that intermediate and measure its concentration, offering direct evidence for a proposed mechanistic pathway. nih.gov

Fluorescence Spectroscopy of Conjugated Derivatives and Photophysical Properties

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules, particularly those with conjugated π-systems. The ethynyl group on this compound provides a reactive handle for creating extended conjugated systems through reactions like Sonogashira coupling. These resulting derivatives would likely exhibit interesting fluorescent properties.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. The resulting spectrum provides information about the energy gap between the ground and excited states, the excited-state lifetime, and quantum yield. mdpi.com By studying a series of conjugated derivatives of this compound, researchers could tune the emission wavelength and other photophysical properties, which is essential for the development of materials for applications such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data regarding the chemical compound "this compound" to generate a detailed article that adheres to the requested outline. The search results contain information on related but distinct molecules, such as other fluorinated pyridines (e.g., 3-fluoropyridine, 3-fluoro-4-aminopyridine) and other ethynyl-containing heterocyclic systems.

Information on these related compounds highlights the general utility of the fluoropyridine scaffold in medicinal chemistry and the role of the ethynyl group in constructing complex molecules. For instance, fluorinated pyridines are recognized as important building blocks for active pharmaceutical ingredients (APIs) due to the favorable properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity. nih.govguidechem.com Similarly, the ethynyl group is a versatile functional handle used in various coupling reactions to create extended molecular structures.

However, without specific research focused on "this compound," it is not possible to provide scientifically accurate and detailed findings for its role in synthesizing novel heterocyclic scaffolds, constructing π-conjugated systems, its application in lead compound design, its interactions with biological targets, or its use in structure-activity relationship (SAR) studies.

Therefore, the generation of a thorough and authoritative article focusing solely on "this compound" as per the specified structure cannot be completed at this time.

Applications in Advanced Chemical Synthesis and Medicinal Chemistry Research

Strategic Role in Drug Discovery Research

Development of Chemical Probes and Imaging Agents for Biological Systems

The structural motifs of 3-ethynyl-4-fluoropyridine make it a promising scaffold for the development of chemical probes and imaging agents for studying biological systems. The ethynyl (B1212043) group is particularly amenable to bioorthogonal "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent linkage of the pyridine (B92270) core to biomolecules of interest, such as proteins, nucleic acids, and glycans, that have been metabolically or genetically engineered to contain an azide group. nih.gov

The resulting triazole linkage is stable under physiological conditions, making this an ideal strategy for in vitro and in vivo labeling. By attaching a fluorophore or other reporter molecule to the this compound scaffold, researchers can create probes to visualize and track biological processes with high specificity. nih.gov The fluorinated pyridine moiety can also contribute to the desirable pharmacokinetic and metabolic properties of the resulting probe.

Furthermore, the fluorine atom on the pyridine ring opens up the possibility of developing radiolabeled imaging agents for Positron Emission Tomography (PET). nih.govwikipedia.org PET is a highly sensitive, non-invasive imaging technique that utilizes compounds labeled with positron-emitting radioisotopes, such as fluorine-18 (¹⁸F). nih.gov The synthesis of ¹⁸F-labeled radiotracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. The 4-fluoro-substituent on the pyridine ring could potentially be displaced by ¹⁸F, or the ethynyl group could be used to attach an ¹⁸F-containing prosthetic group. mdpi.com An ¹⁸F-labeled version of this compound or its derivatives could serve as a PET tracer for imaging specific targets in the body, aiding in disease diagnosis and monitoring treatment responses. cancer.govclinicaltrials.gov

Table 1: Potential Applications in Chemical Probe and Imaging Agent Development

| Application | Key Functional Group | Relevant Chemistry/Technique | Potential Advantage |

|---|---|---|---|

| Bioorthogonal Labeling | Ethynyl | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High specificity and efficiency for labeling biomolecules. |

| Fluorescence Imaging | Ethynyl | Attachment of fluorophores via click chemistry. | Targeted visualization of biological processes. nih.govnih.gov |

Applications in Materials Science Research

In the realm of materials science, fluorinated polymers are a significant class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. pageplace.deup.pt The incorporation of fluorine atoms into a polymer backbone can drastically alter its physical and chemical characteristics. mdpi.com While research specifically detailing the use of this compound in polymers is not extensively documented, the broader class of fluorinated pyridines, such as perfluoropyridine, has been utilized in the synthesis of high-performance polymers. researchgate.netresearchgate.net

The presence of the fluorine atom in this compound can enhance the thermal and oxidative stability of polymers derived from it. The ethynyl group provides a reactive site for polymerization reactions, such as addition polymerization or cross-linking, to form robust polymer networks. The rigid pyridine ring can contribute to a high glass transition temperature and mechanical strength in the resulting materials. These properties make polymers derived from fluorinated pyridines potentially suitable for applications in demanding environments, such as in the aerospace and electronics industries. mdpi.com

Utility in Supramolecular Chemistry and Nanostructure Fabrication

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. rsc.org Pyridine-containing molecules are widely employed in supramolecular chemistry due to the ability of the nitrogen atom to act as a hydrogen bond acceptor and a ligand for metal ions. acs.orgrsc.org The specific substitution pattern of this compound offers multiple sites for directed intermolecular interactions, making it a versatile building block for the construction of well-defined supramolecular assemblies. rsc.org

The pyridine nitrogen can coordinate to metal centers, leading to the formation of discrete metallacycles or extended coordination polymers. The fluorine atom can participate in halogen bonding or other weak interactions, influencing the packing and stability of the resulting structures. The ethynyl group can also engage in hydrogen bonding or act as a rigid linker in the assembly. The interplay of these interactions allows for the rational design of supramolecular architectures with specific topologies and functions. acs.orgnih.govnih.gov

In the context of nanostructure fabrication, the functional groups of this compound can be exploited for the surface modification of nanoparticles. nih.govmdpi.com The ethynyl group can be used to covalently attach the molecule to the surface of nanoparticles through various chemical reactions, including click chemistry. nih.govmdpi.comresearchgate.net This surface functionalization can be used to tune the properties of the nanoparticles, such as their solubility, stability, and biocompatibility. nih.gov For example, a monolayer of this compound on the surface of gold or iron oxide nanoparticles could modulate their electronic properties or provide a platform for the further attachment of other functional molecules. mdpi.com

Table 2: Potential Roles in Supramolecular Chemistry and Nanostructure Fabrication

| Area | Key Feature | Interaction/Application | Potential Outcome |

|---|---|---|---|

| Supramolecular Assembly | Pyridine Nitrogen | Metal Coordination, Hydrogen Bonding | Formation of ordered structures (e.g., metallacycles, coordination polymers). acs.orgrsc.org |

| Supramolecular Assembly | Fluorine Atom | Halogen Bonding | Control over crystal packing and stability. |

Catalytic Applications Beyond Its Own Synthesis

Pyridine and its derivatives are ubiquitous as ligands in transition metal catalysis. unimi.itresearchgate.netdocumentsdelivered.com The electronic and steric properties of the pyridine ligand can be readily tuned by the introduction of substituents, which in turn influences the activity and selectivity of the metal catalyst. nih.govacs.org The presence of a fluorine atom, an electron-withdrawing group, on the pyridine ring of this compound can significantly impact its coordination chemistry and potential catalytic applications. nih.gov

When coordinated to a metal center, the fluorinated pyridine ligand can increase the Lewis acidity of the metal, potentially enhancing its catalytic activity in reactions such as hydrogenation, hydroformylation, and cross-coupling. acs.orgcsic.esacs.org The specific electronic and steric environment provided by the 3-ethynyl-4-fluoro-substituted pyridine ligand could lead to unique reactivity and selectivity profiles in various catalytic transformations. For instance, rhodium and iridium complexes bearing pyridine-based ligands have been investigated for their catalytic activity in hydrogenation reactions. acs.orgcsic.es While direct catalytic applications of this compound have not been extensively reported, its structural features suggest its potential as a ligand in the development of novel homogeneous catalysts. The ethynyl group could also serve as an anchor to immobilize the catalytic complex on a solid support, facilitating catalyst recovery and reuse.

Theoretical Chemistry and Computational Modeling Studies of 3 Ethynyl 4 Fluoropyridine

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to understanding the electronic characteristics and inherent properties of a molecule.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for determining the ground-state properties of molecules. A typical DFT study on 3-ethynyl-4-fluoropyridine would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this, one could calculate key energetic data such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Ground State Energy | Value (e.g., in Hartrees) | Total electronic energy at 0 Kelvin. |

| HOMO Energy | Value (e.g., in eV) | Indicates electron-donating ability. |

| LUMO Energy | Value (e.g., in eV) | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Value (e.g., in eV) | Relates to chemical reactivity and electronic transitions. |

Note: The data in this table is illustrative of what a DFT study would produce and is not based on actual research findings for this compound.

Ab Initio and Post-Hartree-Fock Methods for Higher Accuracy Computations

For more precise energy and property calculations, researchers often turn to ab initio methods that are more computationally intensive. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, build upon the Hartree-Fock method by incorporating electron correlation to a greater degree. Such high-level calculations would provide benchmark data for the electronic structure of this compound, offering a more refined understanding of its properties compared to standard DFT approaches.

Conformational Analysis and Potential Energy Surface Mapping

Due to the rigid nature of the pyridine (B92270) ring and the linear ethynyl (B1212043) group, this compound is expected to have a limited number of stable conformers. A computational study would involve mapping the potential energy surface by systematically rotating the C-C single bond of the ethynyl group, if any significant rotational barrier exists. This analysis would confirm the planar geometry as the global minimum energy conformation.

Investigation of Intermolecular Interactions and Solvation Effects (e.g., Hydrogen Bonding, π-Stacking)

Understanding how this compound interacts with itself and with solvent molecules is crucial for predicting its behavior in condensed phases. Computational models can explore the potential for hydrogen bonding (between the ethynyl proton and a nitrogen atom of another molecule), π-stacking interactions between the aromatic pyridine rings, and the influence of different solvents on the molecule's stability and conformation. These noncovalent interactions are vital for predicting crystal structures and solubility.

Computational Prediction of Reactivity, Regioselectivity, and Chemoselectivity

Computational methods are powerful tools for predicting how a molecule will react. For this compound, studies could focus on predicting the regioselectivity of reactions such as cycloadditions at the ethynyl group or nucleophilic aromatic substitution on the pyridine ring. Reactivity indices derived from the calculated electronic structure, such as Fukui functions or molecular electrostatic potential (MEP) maps, can identify the most likely sites for electrophilic or nucleophilic attack.

Elucidation of Reaction Mechanisms via Transition State Theory and Reaction Pathway Analysis

To understand the kinetics of a potential reaction involving this compound, computational chemists would employ transition state theory. This involves locating the high-energy transition state structure that connects reactants to products on the potential energy surface. Calculating the energy barrier (activation energy) of this transition state allows for the estimation of reaction rates. This type of analysis provides a molecule-by-molecule picture of the reaction pathway, which is invaluable for optimizing experimental reaction conditions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Biological System Interactions

No published research articles or datasets detailing molecular dynamics (MD) simulations specifically for this compound were found. Therefore, information regarding its dynamic behavior, conformational changes, and interactions with biological systems such as proteins or membranes as determined through MD simulations is not available in the public domain.

Application of Computational Chemistry in Lead Identification and Optimization in Drug Discovery Research

There is no specific information available in peer-reviewed literature or patents describing the application of computational chemistry for the identification of this compound as a lead compound. Furthermore, no studies were found that detail its subsequent optimization using computational methods like quantitative structure-activity relationship (QSAR) studies, pharmacophore modeling, or free energy perturbation calculations in the context of drug discovery research.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future efforts in the synthesis of 3-ethynyl-4-fluoropyridine are likely to focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize safer reagents.

Key areas for development include:

Microwave-Assisted Synthesis: This technique has been recognized as a valuable tool in green chemistry for its ability to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. nih.gov The application of microwave irradiation to the key bond-forming reactions in the synthesis of this compound, such as the Sonogashira coupling, could offer a more sustainable alternative to conventional heating methods.

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. nih.gov Designing a convergent MCR strategy for the assembly of the this compound scaffold would represent a significant advancement in its sustainable production.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for the synthesis of functionalized aromatic compounds, as it avoids the need for pre-functionalized starting materials. rsc.orgbohrium.comresearchgate.net Exploring the direct ethynylation of a 4-fluoropyridine (B1266222) precursor at the C-3 position would be a highly atom-economical and innovative synthetic route.

Exploration of Advanced Catalytic Systems and Methodologies

The introduction of the ethynyl (B1212043) group onto the 4-fluoropyridine core is a critical transformation that typically relies on cross-coupling catalysis. Future research will likely focus on the development of more robust, efficient, and versatile catalytic systems.

Potential avenues of exploration include:

Novel Palladium Catalysts: While palladium-based catalysts are the workhorses for Sonogashira coupling, there is ongoing research into developing catalysts with improved activity, stability, and substrate scope. This includes the design of novel ligands and the use of palladium nanoparticles supported on materials like multi-walled carbon nanotubes, which can offer high reusability. rsc.org

Alternative Metal Catalysts: To reduce reliance on expensive and precious palladium, researchers are exploring the use of more abundant and cost-effective metals like nickel and copper for Sonogashira-type couplings. wikipedia.orgresearchgate.net The development of efficient nickel- or copper-based catalytic systems for the synthesis of this compound would be a significant step towards more economical production.

High-Throughput Screening: The discovery of optimal catalysts and reaction conditions can be accelerated through the use of high-throughput experimentation (HTE). digitellinc.com HTE allows for the rapid screening of a large number of catalysts, ligands, solvents, and other reaction parameters to identify the most efficient and selective conditions for the synthesis of this compound.

A comparative overview of potential catalytic systems for the synthesis of ethynylpyridines is presented in Table 1.

| Catalyst System | Metal | Key Advantages | Potential Challenges |

| Palladium-phosphine complexes | Palladium | High efficiency, broad substrate scope | Cost, potential for catalyst leaching |

| Nickel-based catalysts | Nickel | Lower cost than palladium | May require specific ligands and conditions |

| Copper co-catalysis | Copper | Enhances palladium-catalyzed reactions | Potential for side reactions (e.g., Glaser coupling) |

| Solid-supported catalysts | Palladium, Nickel | Ease of separation, reusability | Potential for lower activity than homogeneous systems |

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Drug Design

Future applications of AI and ML in the context of this compound could include:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose viable synthetic pathways, potentially uncovering novel and more efficient routes that may not be immediately obvious to a human chemist. arxiv.orgengineering.org.cnchemrxiv.org These tools are trained on vast databases of known chemical reactions and can predict the most likely disconnections to simplify a target molecule. acs.orgmdpi.com

Reaction Outcome Prediction: ML models can be trained to predict the success or failure of a chemical reaction, as well as to estimate the yield and identify potential side products. researchgate.netnih.gov This predictive capability can save significant time and resources by avoiding unpromising experimental pathways and by helping to optimize reaction conditions for the synthesis of this compound.

Computational Drug Design: The structural features of this compound make it an interesting scaffold for drug discovery. AI and ML algorithms can be used to screen virtual libraries of derivatives for potential biological activity against various therapeutic targets. rsc.orgresearchgate.net These computational methods can predict binding affinities and other pharmacokinetic properties, helping to prioritize the synthesis of the most promising compounds.

Expanding the Scope of Biological Applications at the Molecular and Cellular Level

The pyridine (B92270) ring is a common motif in many FDA-approved drugs, and the incorporation of fluorine and an ethynyl group can significantly modulate a molecule's biological properties. nih.govjchemrev.comnih.govrsc.org Future research should focus on a systematic exploration of the biological activities of this compound and its derivatives.

Potential areas of investigation include:

Kinase Inhibition: Many kinase inhibitors feature a pyridine core, which can form crucial hydrogen bonds with the hinge region of the kinase domain. The specific substitution pattern of this compound could be exploited to design selective inhibitors of various kinases implicated in diseases such as cancer.

Anticancer Activity: Novel pyridine derivatives have shown promise as anticancer agents by targeting tubulin polymerization and inducing apoptosis. nih.gov The cytotoxic effects of this compound derivatives against a panel of cancer cell lines should be investigated to determine their potential as anticancer drug candidates.

Neurological Disorders: Pyridine-containing compounds are also being explored for the treatment of central nervous system (CNS) disorders. jchemrev.com The physicochemical properties of this compound, such as its lipophilicity and ability to cross the blood-brain barrier, should be evaluated to assess its potential for CNS applications.

The diverse biological activities of pyridine-based compounds are summarized in Table 2.

| Therapeutic Area | Example of Biological Target/Mechanism | Reference Compound(s) |

| Oncology | Kinase inhibition, tubulin polymerization inhibition | Crizotinib, Combretastatin A-4 |

| Infectious Diseases | Inhibition of essential microbial enzymes | Isoniazid, Delavirdine |

| Cardiovascular Disease | Calcium channel blockade | Nifedipine |

| Neurological Disorders | Acetylcholinesterase inhibition | Tacrine |

Advanced Characterization Techniques for Real-time Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and for the rational design of new reactions. Advanced analytical techniques can provide real-time insights into the formation of intermediates and the kinetics of a reaction.

Future mechanistic studies on the synthesis of this compound could employ:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can monitor the concentration of reactants, products, and intermediates in real-time, providing valuable kinetic and mechanistic data without the need for quenching the reaction.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing transient intermediates in a reaction mixture, including catalytic species and reaction intermediates. nih.govresearchgate.netmdpi.com

Advanced NMR Techniques: For fluorinated compounds like this compound, 19F NMR spectroscopy is an invaluable tool for characterization and for studying reaction mechanisms. Advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), can provide information about the association of different species in solution.

Q & A

Q. What are the established synthetic routes for 3-Ethynyl-4-fluoropyridine, and how do reaction conditions influence yield?

this compound is typically synthesized via Sonogashira coupling, where a halogenated pyridine precursor (e.g., 3-bromo-4-fluoropyridine) reacts with terminal alkynes under palladium catalysis. Key variables include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI with a trialkylamine base (e.g., triethylamine) is commonly used .

- Solvent : Polar aprotic solvents like DMF or THF enhance reactivity.

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side reactions.

Yield optimization requires rigorous exclusion of oxygen and moisture. Characterization via , -NMR, and HRMS confirms the ethynyl group’s incorporation .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

- NMR : -NMR identifies fluorine’s electronic environment (δ ~ -110 ppm for 4-fluoropyridines). -NMR reveals ethynyl proton signals at δ 2.5–3.0 ppm .

- IR Spectroscopy : The C≡C stretch appears near 2100 cm⁻¹.

- Computational Chemistry : Density Functional Theory (DFT) predicts molecular geometry and frontier molecular orbitals (HOMO/LUMO), aiding reactivity analysis .

Advanced Research Questions

Q. How does the ethynyl group’s electronic and steric profile influence cross-coupling reactivity in this compound?

The ethynyl group acts as a strong electron-withdrawing moiety, polarizing the pyridine ring and directing electrophilic substitution to the 2- and 6-positions. Steric hindrance from the ethynyl group can slow nucleophilic attacks but facilitates regioselective Pd-catalyzed couplings. For example, Suzuki-Miyaura coupling with aryl boronic acids under mild conditions (Pd(OAc)₂, SPhos ligand) yields biaryl derivatives . Mechanistic studies using kinetic isotope effects (KIEs) and Hammett plots are recommended to quantify electronic effects .

Q. What strategies resolve contradictory data on this compound’s stability under acidic/basic conditions?

Conflicting reports on hydrolytic stability may arise from solvent polarity or trace metal impurities. Methodological recommendations:

- Controlled Studies : Perform stability assays in buffered solutions (pH 1–14) at 25°C, monitoring degradation via HPLC-MS.

- Metal Chelation : Add EDTA to rule out metal-catalyzed decomposition .

- Computational Modeling : Simulate hydrolysis pathways using Gaussian or ORCA to identify vulnerable sites .

Q. How can structure-activity relationship (SAR) studies guide biological applications of this compound derivatives?

- Fluorine’s Role : The 4-fluoro group enhances metabolic stability and membrane permeability via reduced CYP450 metabolism.

- Ethynyl Modifications : Introducing polar substituents (e.g., hydroxyl, amide) on the ethynyl group can modulate solubility and target affinity.

- Case Study : Analogous 4-arylpyridines showed apoptotic activity in cancer cells via caspase-3 activation, suggesting similar frameworks for testing .

Q. What methodologies address the lack of ecological and toxicological data for this compound?

- Read-Across Analysis : Use data from structurally similar fluoropyridines (e.g., 4-(trifluoromethyl)pyridine) to predict persistence, bioaccumulation, and toxicity (PBT) .

- In Silico Tools : Apply QSAR models (e.g., EPI Suite) to estimate biodegradability and EC50 values for aquatic organisms .

- Experimental Testing : Perform OECD 301D ready biodegradability assays and Microtox acute toxicity tests to fill data gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.